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Bufotenine-d4 Hydrochloride

Cat. No.: B1155170
M. Wt: 244.75
Attention: For research use only. Not for human or veterinary use.
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Description

Role of Isotope-Labeled Analogs in Quantitative Mass Spectrometry

Quantitative mass spectrometry (MS) is a powerful technique for determining the concentration of a specific analyte within a sample. clearsynth.com However, the accuracy of MS can be influenced by several factors, including variations in sample preparation, instrument performance, and the sample matrix itself. scioninstruments.com To correct for these potential sources of error, an internal standard (IS) is often employed. scioninstruments.com An ideal internal standard is a compound that behaves chemically and physically similarly to the analyte of interest but can be distinguished by the mass spectrometer. scioninstruments.comresearchgate.net

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry. nih.govnih.gov These are analogs of the analyte where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). scioninstruments.com Because SIL internal standards are nearly identical to the analyte, they co-elute during chromatography and experience similar ionization efficiency in the mass spectrometer's ion source. waters.comchromatographyonline.com By adding a known amount of the SIL internal standard to the sample before processing, any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the internal standard proportionally. musechem.com The ratio of the analyte's signal to the internal standard's signal is then used for quantification, providing a more accurate and precise measurement than relying on the analyte's signal alone. scioninstruments.com

The use of SIL internal standards is widespread in various fields, including bioanalysis, environmental studies, and pharmaceutical research, due to their ability to enhance the reliability of quantitative data. scioninstruments.com

Rationale for Deuteration in Enhancing Analytical Precision and Addressing Matrix Effects

Deuteration, the substitution of hydrogen atoms with deuterium, is a common and effective method for creating SIL internal standards. clearsynth.com The primary rationale for using deuterated standards is to create a compound that is chemically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer. scioninstruments.com This subtle change in mass is crucial for accurate quantification.

One of the most significant challenges in quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), is the "matrix effect." waters.comtandfonline.com This phenomenon occurs when co-eluting compounds from the sample matrix (e.g., blood, urine) interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. waters.comtandfonline.com This can significantly impact the accuracy and precision of the measurement. tandfonline.com

Deuterated internal standards are instrumental in mitigating matrix effects. clearsynth.comresolvemass.ca Because the deuterated standard has nearly identical physicochemical properties to the analyte, it is affected by the matrix in a very similar way. chromforum.org By co-eluting with the analyte, the deuterated standard experiences the same ion suppression or enhancement, allowing for accurate correction of the analyte's signal. chromatographyonline.com This compensation is critical for achieving robust and reliable results in complex biological samples. clearsynth.com

However, it is important to note that in some cases, deuterated compounds may exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts, an effect known as the "isotope effect." nih.govwaters.com While often minor, this can sometimes lead to incomplete co-elution and differential matrix effects between the analyte and the internal standard. waters.comchromatographyonline.com Despite this, deuterated standards remain a cornerstone of high-precision quantitative analysis.

Overview of Bufotenine-d4 Hydrochloride's Specific Utility in Tryptamine (B22526) Research

Bufotenine (B1668041) (5-HO-DMT) is a naturally occurring tryptamine alkaloid found in some plants, mushrooms, and toads, and is also found in small amounts in the human body. nih.govwikipedia.org It is structurally related to the neurotransmitter serotonin (B10506) and other psychoactive tryptamines like psilocin. wikipedia.org Research into bufotenine and other tryptamines often requires highly sensitive and specific analytical methods to accurately quantify their presence in biological samples. numberanalytics.comnih.gov

This is where this compound comes into play. As a deuterated analog of bufotenine, it serves as an ideal internal standard for the quantitative analysis of bufotenine using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). numberanalytics.comoup.comcaymanchem.com In studies aiming to determine the concentration of bufotenine in complex matrices such as hair, blood, or urine, adding a known quantity of this compound allows researchers to correct for analytical variability and matrix effects. numberanalytics.comoup.comresearchgate.net

For instance, a method for the simultaneous analysis of bufotenine and other hallucinogens in hair utilized a deuterated internal standard to ensure accuracy. oup.com The use of an isotopic internal standard is crucial for quantifying tryptamines in mushroom samples as well. nih.gov The development of reliable LC-MS/MS methods for the analysis of bufotenine and its metabolites relies on appropriate internal standards to achieve the necessary sensitivity and reproducibility. nih.govresearchgate.net Therefore, this compound is a vital tool for researchers in forensic toxicology, pharmacology, and neuroscience who are investigating the role and prevalence of bufotenine and related tryptamines.

Data Tables

Table 1: Analytical Techniques for Tryptamine Analysis

Analytical TechniqueCommon ApplicationUse of Internal Standards
Gas Chromatography-Mass Spectrometry (GC-MS)Detection in biological samples. numberanalytics.comHigh sensitivity and specificity. numberanalytics.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High accuracy and precision in complex matrices. numberanalytics.comCrucial for overcoming matrix effects. waters.comnumberanalytics.com
High-Performance Liquid Chromatography (HPLC)Separation and detection in biological fluids. numberanalytics.comOften used in conjunction with MS for quantification.

Table 2: Properties of Bufotenine and its Deuterated Analog

CompoundChemical FormulaKey Role in Analysis
BufotenineC₁₂H₁₆N₂OAnalyte of interest in tryptamine research. nih.govwikipedia.org
This compoundC₁₂H₁₂D₄N₂O · HClInternal standard for accurate quantification of bufotenine.

Properties

Molecular Formula

C₁₂H₁₃D₄ClN₂O

Molecular Weight

244.75

Synonyms

3-[2-(Dimethylamino)ethyl]-1H-indol-5-ol-d4 Monohydrochloride;  N,N-Dimethyl-5-hydroxytryptamine-d4 Hydrochloride

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Bufotenine D4 Hydrochloride

Advanced Synthetic Routes for Deuterium (B1214612) Incorporation in Tryptamine (B22526) Derivatives

The introduction of deuterium into the ethylamine (B1201723) side chain of tryptamines like bufotenine (B1668041) is most effectively achieved through chemical synthesis, as enzymatic methods are often limited to specific positions. nih.govswgdrug.org The most prominent and versatile method for preparing N,N-dialkylated-[α,α,β,β-d4]-tryptamines is the Speeter and Anthony synthesis. researchgate.netshulginresearch.netnih.govmdma.ch This pathway allows for the specific and complete deuteration of the target positions.

Chemical Pathways for Regioselective Deuteration

The Speeter and Anthony tryptamine synthesis provides a robust and regioselective route for introducing deuterium at the α and β positions of the ethylamine side chain. mdma.ch The general pathway, adapted for the synthesis of Bufotenine-d4, involves a multi-step process:

Protection of the Phenolic Hydroxyl Group: The synthesis begins with a protected 5-hydroxyindole (B134679) derivative, such as 5-benzyloxyindole. This protection is crucial to prevent unwanted side reactions of the hydroxyl group in subsequent steps. mdma.ch

Formation of the Indole-3-glyoxylyl Chloride: The protected indole (B1671886) is reacted with oxalyl chloride in an anhydrous solvent like tetrahydrofuran (B95107) (THF). This electrophilic substitution reaction occurs preferentially at the C3 position of the indole ring, yielding the corresponding indole-3-glyoxylyl chloride intermediate. shulginresearch.netmdma.ch

Amidation: The resulting highly reactive glyoxylyl chloride is then treated with dimethylamine (B145610) ((CH₃)₂NH) to form the N,N-dimethylglyoxalylamide precursor. This step attaches the nitrogen and two methyl groups that will become the terminal end of the tryptamine side chain. shulginresearch.net

Reductive Deuteration: This is the key isotopic labeling step. The N,N-dimethylglyoxalylamide intermediate, which contains two carbonyl groups, is reduced using a powerful deuterated reducing agent. Lithium aluminum deuteride (B1239839) (LiAlD₄) is the reagent of choice for this transformation. researchgate.netshulginresearch.net LiAlD₄ provides deuteride ions (D⁻) that reduce both the α-keto and amide carbonyl groups to deuterated methylene (B1212753) (CD₂) groups. This reduction specifically and efficiently places two deuterium atoms on the α-carbon and two on the β-carbon, resulting in the desired d4-labeled side chain.

Deprotection and Salt Formation: The final steps involve the removal of the protecting group from the 5-hydroxy position (e.g., catalytic hydrogenation to remove a benzyl (B1604629) group) to yield the free base of Bufotenine-d4. mdma.ch The base is then treated with hydrochloric acid (HCl) to form the stable and water-soluble Bufotenine-d4 hydrochloride salt.

StepReactant(s)Key Reagent(s)Intermediate/ProductPurpose
15-Benzyloxyindole-Protected IndoleProtect the hydroxyl group.
25-BenzyloxyindoleOxalyl Chloride5-Benzyloxyindole-3-glyoxylyl chlorideForm the two-carbon side chain precursor.
35-Benzyloxyindole-3-glyoxylyl chlorideDimethylamine5-Benzyloxy-N,N-dimethyl-indole-3-glyoxalylamideIntroduce the dimethylamino group.
45-Benzyloxy-N,N-dimethyl-indole-3-glyoxalylamideLithium Aluminum Deuteride (LiAlD₄) 5-Benzyloxy-N,N-dimethyl-[α,α,β,β-d4]-tryptamineRegioselective deuteration of the side chain.
55-Benzyloxy-N,N-dimethyl-[α,α,β,β-d4]-tryptamineH₂/Pd-C, then HClThis compoundDeprotection and formation of the final salt.

Optimization of Reaction Conditions for d4-Labeling Efficiency

Research has demonstrated that the reduction of the glyoxalylamide precursor with LiAlD₄ can be dramatically expedited using a single-mode microwave system. researchgate.netshulginresearch.net By conducting the reaction in anhydrous tetrahydrofuran (THF) at an elevated temperature of 150 °C under pressure, the reaction time can be reduced from several hours to as little as five minutes. shulginresearch.net This rapid heating not only accelerates the reaction but can also improve yields and minimize the formation of side products. researchgate.net The optimization of these conditions is crucial for the efficient, gram-scale production of deuterated tryptamines for use as analytical standards. shulginresearch.net

Isotopic Purity and Chemical Identity Verification

Spectroscopic Techniques for Deuterium Content Determination (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary tool for confirming the successful incorporation of deuterium. In the spectrum of Bufotenine-d4, the signals corresponding to the α- and β-protons of the ethylamine side chain, which are present in the unlabeled compound, will be absent. nih.gov The integration of the remaining proton signals (on the indole ring and the N-methyl groups) relative to an internal standard allows for quantification and confirms the structural integrity of the rest of the molecule.

Mass Spectrometry (MS): Mass spectrometry provides direct evidence of deuteration and is essential for determining isotopic purity. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum of Bufotenine-d4 will show a molecular ion (M⁺) or protonated molecule ([M+H]⁺) that is four mass units higher than that of unlabeled bufotenine (molecular weight 204.27 g/mol ). nist.gov For Bufotenine-d4, the expected protonated molecule [M+H]⁺ would be at m/z 209, compared to m/z 205 for the unlabeled compound. swgdrug.org

High-resolution mass spectrometry (HRMS) can be used to precisely measure the mass of the molecular ion and its isotopologues, allowing for the calculation of isotopic enrichment. shulginresearch.net Furthermore, tandem mass spectrometry (MS/MS) is used to confirm the location of the deuterium labels. The fragmentation pattern of Bufotenine-d4 will differ from the unlabeled analog. A key fragment in tryptamines is the iminium ion formed by β-cleavage. For Bufotenine-d4, this fragment would be [CD₂=N⁺(CH₃)₂] at m/z 62, a shift from m/z 58 in the unlabeled compound, confirming that all four deuterium atoms are on the ethyl side chain. nih.gov

TechniqueExpected Result for this compoundInformation Provided
¹H NMR Absence of signals for α- and β-CH₂ protons.Confirmation of deuterium incorporation at specific sites.
Mass Spec. Molecular ion (or [M+H]⁺) shifted by +4 m/z units.Confirmation of total deuterium incorporation (d4).
MS/MS Iminium fragment ion at m/z 62 (shifted from m/z 58).Confirmation of deuterium location on the side chain.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of this compound. The method separates the deuterated compound from any starting materials, non-deuterated bufotenine, or other synthesis-related impurities. A typical HPLC method for bufotenine analysis employs reverse-phase chromatography. swgdrug.orgsielc.comproquest.com

The purity is determined by integrating the peak area of the analyte and expressing it as a percentage of the total peak area detected, usually by UV absorbance. Commercial standards for this compound typically report a purity of >95% by HPLC.

ParameterTypical Condition
Column Reverse-phase C18 or Biphenyl (e.g., 150 mm x 4.6 mm, 3.5 µm) swgdrug.orgproquest.com
Mobile Phase Gradient or isocratic elution with Acetonitrile and Water swgdrug.org
Additive 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (for MS compatibility) swgdrug.orgproquest.com
Flow Rate 1.0 mL/min swgdrug.org
Detection UV Diode Array Detector (DAD) at 210, 222, or 275 nm swgdrug.orgproquest.com
Purity Specification ≥95%

Pharmacological and Biochemical Research Methodologies Utilizing Bufotenine D4 Hydrochloride

Cellular Mechanisms and Molecular Signaling Investigations (in vitro).

Investigation of Cellular Interactions and Mechanisms of Action

The primary mechanism of action for bufotenine (B1668041) involves its interaction with the serotonergic system. As a structural analog of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT), bufotenine exhibits potent agonist activity at multiple serotonin receptor subtypes. Methodologies employing Bufotenine-d4 Hydrochloride as an internal standard allow for precise characterization of these interactions in cellular assays.

Research findings indicate that bufotenine is a non-selective but potent agonist at several key serotonin receptors, most notably the 5-HT1A, 5-HT2A, and 5-HT2C receptors. wikipedia.org Its high affinity for these receptors is believed to mediate its biological effects. In comparative studies, bufotenine has demonstrated a significantly higher affinity for the 5-HT1A receptor than dimethyltryptamine (DMT). wikipedia.org Beyond direct receptor agonism, bufotenine also functions as a potent and specific serotonin releasing agent, a mechanism that can further amplify its effects on the serotonergic system. wikipedia.org

In addition to its role in the serotonin system, studies have explored other cellular interactions. For instance, research into its antiviral properties has suggested that bufotenine may act through a competitive mechanism for cellular receptors used by the rabies virus for internalization. nih.gov Other investigations have pointed to interactions with sigma-1 and 5-Hydroxytryptamine receptor 3A as part of its mechanism for modulating lipid metabolism. nih.gov The use of this compound in such studies is crucial for quantifying cellular uptake, receptor occupancy, and dose-response relationships.

Receptor TargetInteraction TypeReported Finding
Serotonin 5-HT1A ReceptorAgonistDisplays high affinity and potency, significantly greater than DMT. wikipedia.org
Serotonin 5-HT2A ReceptorAgonistPotent activation is a key component of its pharmacological profile. wikipedia.orgresearchgate.net
Serotonin 5-HT2C ReceptorAgonistContributes to the compound's complex serotonergic activity. wikipedia.org
Serotonin Transporter (SERT)Releasing AgentActs as a potent and specific serotonin releasing agent. wikipedia.org
Sigma-1 ReceptorBindingImplicated in the regulation of lipid metabolism pathways. nih.gov

Lipid Metabolism Pathway Studies

Recent research has identified a significant role for bufotenine in the modulation of lipid metabolism, particularly in pathways related to inflammation and pain. nih.gov These investigations utilize high-sensitivity lipidomics analysis, a methodology heavily reliant on precise quantification, where this compound would be employed as an internal standard to ensure the accuracy of measurements of the parent compound.

A key study demonstrated that bufotenine's anti-inflammatory and analgesic effects are linked to the down-regulation of multiple inflammatory mediators derived from lipid metabolism. nih.gov The analysis revealed that bufotenine treatment led to a reduction in metabolites from the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. nih.gov These pathways are responsible for producing prostaglandins and leukotrienes, which are key drivers of inflammation and pain signaling. The binding of bufotenine to its receptors, including the sigma-1 and 5-HT3A receptors, is thought to be the initiating event that leads to the regulation of these lipid metabolism pathways. nih.gov

Affected Lipid PathwayEffect of BufotenineAssociated Biological Outcome
Cyclooxygenase (COX)Down-regulation of mediatorsAnti-inflammatory effect
Lipoxygenase (LOX)Down-regulation of mediatorsAnti-inflammatory effect
Cytochrome P450 (CYP450)Down-regulation of mediatorsAnti-inflammatory effect
Linoleic Acid (LA) MetabolismDown-regulation of mediatorsAnalgesic effect
Docosahexaenoic Acid (DHA) MetabolismDown-regulation of mediatorsAnalgesic effect

Neuroplasticity Investigations in Cellular Models

While direct studies focusing specifically on bufotenine's impact on neuroplasticity in cellular models are not extensively documented, its primary mechanism of action strongly suggests a significant potential to modulate neuronal structure and function. Neuroplasticity, the brain's ability to form and reorganize synaptic connections, is a fundamental process for learning and memory, and its promotion is a key target for novel therapeutics for neuropsychiatric disorders. frontiersin.org

The investigation of these effects in cellular models, such as primary cortical neuron cultures, would involve treating the cells with bufotenine and subsequently measuring changes in neuronal morphology. Key metrics include dendritic arbor complexity, dendritic spine density, and the expression of synaptic proteins. In these experiments, this compound would be an essential analytical tool to accurately quantify the concentration of bufotenine in the cell culture medium, ensuring that observed effects are correlated with a precise exposure level.

The scientific basis for bufotenine's expected pro-plasticity effects lies in its potent agonism of the serotonin 5-HT2A receptor. wikipedia.orgresearchgate.net A robust body of evidence demonstrates that activation of the 5-HT2A receptor is a primary mechanism through which psychedelic compounds promote rapid and lasting structural and functional neuroplasticity. nih.govpsypost.org Compounds that activate this receptor have been shown to increase the growth of dendritic spines and promote the formation of new synapses in the prefrontal cortex. psypost.org Given that bufotenine is a potent 5-HT2A agonist, it is hypothesized to engage these same plasticity-promoting cellular pathways.

Neuroplasticity MetricMechanism of ActionPredicted Effect of Bufotenine in Cellular Models
Dendritic Spine Density5-HT2A Receptor AgonismIncrease
Dendritic Arbor Complexity5-HT2A Receptor AgonismIncrease
Synaptogenesis5-HT2A Receptor AgonismPromotion
Synaptic Protein Expression (e.g., PSD-95)5-HT2A Receptor AgonismIncrease

Computational and Theoretical Approaches in Bufotenine D4 Hydrochloride Research

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand), such as Bufotenine (B1668041), and a macromolecule, typically a protein receptor. These methods are crucial for understanding the basis of a compound's pharmacological activity.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as binding affinity. For Bufotenine, a known serotonergic psychedelic, these studies have primarily focused on its interaction with various serotonin (B10506) (5-HT) receptors. researchgate.net

Table 1: Experimentally Determined Binding Affinities and Potencies of Bufotenine at Serotonin Receptors

Receptor Subtype Binding Affinity (Ki) or Potency (EC50) Notes
5-HT1A 4.9 nM (Ki) High affinity, comparable to serotonin.
5-HT2A 3.49 nM (EC50) Potent agonist activity, considered a key target for psychedelic effects. wikipedia.org
5-HT2C - Potent agonist activity reported. researchgate.net
5-HT1D - High affinity reported.
5-HT3 - High affinity, which may be associated with side effects like nausea. wikipedia.org

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule, which is critical as the biological activity of a molecule is often dependent on its shape. Molecular dynamics (MD) simulations provide a dynamic view of the conformational landscape of a molecule over time, offering insights into its flexibility and interactions with its environment. plos.org

For Bufotenine, a combination of experimental techniques and theoretical calculations, such as Density Functional Theory (DFT), has been used to perform comprehensive conformational analyses. acs.org These studies have revealed different ionization states of the molecule (cationic, neutral, and anionic) depending on the pH, which in turn influences its interaction with surfaces and potentially with biological receptors. acs.org MD simulations can further explore the behavior of Bufotenine-d4 Hydrochloride in a simulated biological environment, such as in water or near a cell membrane, to understand how it approaches and interacts with its target receptors.

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to investigate the electronic structure and properties of molecules with a high degree of accuracy.

Quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in understanding the electronic properties of Bufotenine. acs.org These calculations can determine the distribution of electrons within the molecule, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and predict various spectroscopic properties. inovatus.es The electronic structure is fundamental to the molecule's reactivity and its ability to form non-covalent interactions, such as hydrogen bonds and van der Waals forces, with its receptor targets. researchgate.net Theoretical calculations have been used to complement experimental data, such as Raman spectroscopy, to verify the vibrational characteristics of Bufotenine. acs.org

The substitution of hydrogen with deuterium (B1214612) in this compound introduces a change in mass that can subtly influence its molecular properties. This is known as an isotopic effect. Quantum chemical calculations can be used to investigate these effects. The greater mass of deuterium leads to a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. scirp.org This difference in vibrational energy, specifically the zero-point vibrational energy, can affect the stability of the molecule and the kinetics of metabolic reactions.

The primary application of deuteration in pharmacology is to alter the rate of drug metabolism. ingenza.com By strategically replacing hydrogens at sites of metabolic oxidation with deuterium, the C-D bond, being stronger than the C-H bond, is more resistant to cleavage by metabolic enzymes. scirp.org This can lead to a slower rate of metabolism and potentially a longer duration of action. Quantum chemical calculations can model the vibrational frequencies of both the deuterated and non-deuterated molecules to predict the magnitude of this kinetic isotope effect.

In Silico Target Prediction and Pathway Analysis

In silico methods can be used to predict the potential biological targets of a compound and the metabolic pathways it may be involved in, providing a broader understanding of its pharmacological profile.

Computational tools for target prediction often rely on the principle of chemical similarity, suggesting that molecules with similar structures may interact with similar biological targets. nih.gov For this compound, these methods would likely predict interactions with serotonin receptors, consistent with known experimental data. Reverse docking, where a ligand is screened against a library of known protein structures, is another approach to identify potential off-target interactions. researchgate.net

Pathway analysis tools can be used to map the known and predicted metabolic transformations of Bufotenine. The primary metabolic pathway for Bufotenine involves oxidative deamination by monoamine oxidase A (MAO-A) to form 5-hydroxyindoleacetic acid (5-HIAA). nih.gov Another potential pathway involves O-demethylation of 5-MeO-DMT by cytochrome P450 2D6 (CYP2D6) to produce Bufotenine. nih.gov In silico pathway analysis can help to visualize these metabolic networks and predict potential drug-drug interactions if co-administered with inhibitors or inducers of these enzymes. mdpi.com

Methodological Considerations and Future Research Trajectories

Overcoming Analytical Challenges and Isotope Effects in Quantitative Analysis

The primary application of Bufotenine-d4 hydrochloride is as an internal standard in isotope dilution analysis, a technique prized for its accuracy in quantifying the corresponding unlabeled analyte, bufotenine (B1668041). wikipedia.org This method involves adding a known quantity of the deuterated standard to a sample, allowing it to correct for analyte loss during sample preparation and for variations in instrument response. researchgate.netnih.gov However, the physical differences between protium (B1232500) (¹H) and deuterium (B1214612) (²H) give rise to phenomena that require careful consideration.

The most significant of these is the Kinetic Isotope Effect (KIE), which describes the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. libretexts.orgwikipedia.org The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. wikipedia.orgnih.gov Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is part of the rate-determining step of a reaction. libretexts.orgwikipedia.org This effect is particularly relevant in metabolic studies where enzymatic processes cleave C-H bonds. nih.gov

In quantitative analysis, isotope effects can manifest as chromatographic separation between the deuterated standard and the unlabeled analyte. cchmc.orgoup.com Although often minimal, this separation can introduce bias if the two compounds are not co-eluting perfectly and the integration of their respective chromatographic peaks is not handled correctly. Analysts must validate their methods to ensure that any such separation does not impact the accuracy of the final concentration measurement.

Another potential challenge is the loss of the deuterium label through hydrogen-deuterium exchange, particularly if the deuterium atoms are located on exchangeable sites (like -OH or -NH groups) or can be removed through chemical reactions such as keto-enol tautomerization. nih.gov Bufotenine-d4, with deuterium on the ethyl sidechain, is specifically designed to minimize this risk as these positions are not readily exchangeable under typical analytical conditions. nih.govlgcstandards.com

Table 1: Key Isotope Effects and Their Analytical Implications
Isotope Effect/ChallengeDescriptionImpact on Quantitative AnalysisMitigation Strategy
Kinetic Isotope Effect (KIE)Slower cleavage of C-D bonds compared to C-H bonds, affecting reaction/metabolism rates. libretexts.orgwikipedia.orgCan alter metabolic profiles in pharmacokinetic studies. Minimal direct impact on quantification if used as an internal standard for the parent drug.Awareness in metabolic studies; use of deuterated standard primarily for parent analyte quantification.
Chromatographic SeparationSlight differences in retention time between deuterated and non-deuterated analogs on chromatographic columns. cchmc.orgoup.comMay lead to inaccurate quantification if peak integration is not consistent for both analyte and standard.Method validation to ensure co-elution or development of appropriate peak integration parameters.
Label Instability/ExchangePotential for deuterium atoms to be replaced by hydrogen from the solvent or matrix. nih.govCan lead to an underestimation of the internal standard concentration and an overestimation of the analyte concentration.Strategic placement of deuterium on stable, non-exchangeable positions in the molecule. nih.gov

Advancements in Mass Spectrometry and Chromatographic Technologies

Modern analytical techniques have significantly enhanced the ability to detect and quantify tryptamines like bufotenine with high sensitivity and specificity. The combination of liquid chromatography (LC) with tandem mass spectrometry (MS/MS) is the gold standard for this purpose. researchgate.netnih.govnih.gov

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), provides excellent separation of analytes from complex biological matrices like blood, plasma, and urine. nih.govnih.gov This separation is crucial as bufotenine has isomers, such as psilocin, which can be difficult to distinguish by mass spectrometry alone and require proper chromatographic resolution. researchgate.net

Tandem mass spectrometry (MS/MS) offers exceptional selectivity and sensitivity. nih.gov In this technique, the analyte is first ionized, typically using electrospray ionization (ESI), and the resulting parent ion is selected. swgdrug.org This parent ion is then fragmented through collision with an inert gas, and a specific fragment ion (product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), creates a highly specific analytical signature for the target compound. nih.gov The use of a deuterated internal standard like this compound, which has a different parent mass but ideally generates a structurally similar product ion, allows for highly reliable quantification. researchgate.netnih.gov

Recent advancements include the development of multidimensional chromatographic systems that offer enhanced separation power for extremely complex samples, further improving analytical accuracy. polimi.it

Table 2: Representative Mass Spectrometric Parameters for Bufotenine Analysis
CompoundIonization ModeParent Ion (m/z)Product Ion (m/z)Reference
BufoteninePositive ESI205.2160.2 nih.gov
Bufotenine-d4Positive ESI209.2 (Calculated)164.2 (Calculated)N/A

Future Directions in the Study of Deuterated Tryptamine (B22526) Analogs in Pre-clinical Discovery

Beyond their role as analytical standards, deuterated tryptamine analogs are at the forefront of preclinical drug discovery. The same kinetic isotope effect that presents a consideration in analysis becomes a powerful tool for medicinal chemists to modulate a molecule's metabolic fate. nih.govnih.gov

By strategically replacing hydrogen with deuterium at sites on a molecule that are susceptible to metabolic attack (often by cytochrome P450 enzymes), the rate of metabolism can be slowed. nih.gov This "metabolic switching" can lead to several desirable pharmacokinetic outcomes:

Increased Half-Life and Exposure: Slower metabolism can increase the time a drug remains in the body, potentially allowing for less frequent dosing. nih.govacs.org

Improved Bioavailability: For drugs with significant first-pass metabolism, deuteration can reduce the extent of breakdown in the liver before reaching systemic circulation.

Reduced Formation of Unwanted Metabolites: Deuteration can decrease the production of metabolites that may be inactive, toxic, or have undesirable off-target effects. nih.gov

Preclinical research into deuterated tryptamines is an active area. For instance, studies on deuterated N,N-dimethyltryptamine (DMT) have shown that deuterium substitution at the α-carbon position significantly increased its metabolic stability in human liver fractions, resulting in a longer half-life and decreased clearance compared to non-deuterated DMT. nih.gov This was achieved while maintaining a similar pharmacological profile at key serotonin (B10506) receptors. nih.gov Companies like Cybin are developing deuterated tryptamine analogs, such as CYB003 and CYB004, with the aim of optimizing their pharmacokinetic profiles to create improved therapeutics for mental health conditions. bioworld.compsychedelicalpha.com

This strategy represents a promising future trajectory, where deuterated analogs of bufotenine and other tryptamines are not merely tools for measurement but are investigated as new chemical entities with potentially superior therapeutic properties for a range of psychiatric and neurological disorders. acs.orgpsychedelicalpha.com

Table 3: Comparison of In Vitro Metabolic Stability of DMT vs. a Deuterated Analog
CompoundHalf-Life (t½) in Human Hepatocyte Fraction (min)Clearance (µL/min/mg protein)Reference
N,N-dimethyltryptamine (DMT)9.176.2 nih.gov
D₂-DMT (deuterated at α-carbon)15.146.0 nih.gov

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